Technical Monograph: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Technical Monograph: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
[1]
Executive Summary & Strategic Utility
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8 ) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally, it serves as a bioisostere of the quinazoline core—a moiety ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] By replacing the benzene ring of quinazoline with a thiophene ring, researchers achieve "scaffold hopping," often resulting in altered solubility profiles, metabolic stability, and novel intellectual property space while maintaining binding affinity to ATP-binding pockets of kinases (EGFR, VEGFR) and phosphodiesterases.
This guide details the physicochemical profile, validated synthetic protocols, and functionalization logic required to utilize this scaffold in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][3][4][5]
| Parameter | Specification |
| Chemical Name | Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate |
| CAS Number | 319442-19-8 |
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.24 g/mol |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
| Key Tautomer | 4-hydroxythieno[3,2-d]pyrimidine (enol) ⇌ 4-oxo-3,4-dihydro (keto) |
| Density | ~1.6 ± 0.1 g/cm³ |
| Purity Standard | ≥95% (HPLC), typically white to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Synthetic Architecture & Mechanism[9]
The synthesis of the thieno[3,2-d]pyrimidine core relies on the cyclocondensation of an ortho-amino ester thiophene precursor with a nitrile derivative. The protocol below utilizes Methyl 3-amino-2-thiophenecarboxylate as the starting material.[2]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the thiophene amine on the nitrile carbon of ethyl cyanoformate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl of the thiophene, releasing methanol and forming the pyrimidine ring.
Figure 1: Synthetic workflow for the formation of the thieno[3,2-d]pyrimidine core via cyclocondensation.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate on a multi-gram scale.
Materials
-
Precursor: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)
-
Reagent: Ethyl cyanoformate (2.0 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH), Concentrated HCl
-
Workup: 1N NaOH, Deionized Water
Step-by-Step Methodology
-
Solubilization: Dissolve Methyl 3-amino-2-thiophenecarboxylate (3.0 g, 19 mmol) in glacial acetic acid (24 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Activation: Add concentrated HCl (2.4 mL) dropwise to the solution. Caution: Exothermic reaction.
-
Addition: Add ethyl cyanoformate (3.78 g, 38 mmol) slowly. The mixture may become inhomogeneous.
-
Cyclization: Heat the reaction mixture to 70 °C and stir for 3 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[3]
-
Isolation (Step A): Cool the mixture to room temperature. A solid precipitate will form.[2] Filter this solid and wash with deionized water.[2] Keep this solid (Fraction A).
-
Precipitation (Step B): Adjust the pH of the filtrate to ~5 using 1N NaOH solution. A second crop of solid will precipitate. Filter and wash with deionized water (Fraction B).
-
Final Drying: Combine Fraction A and Fraction B. Dry overnight in a vacuum oven at 45 °C.
-
Yield Expectation: ~2.69 g (63% yield) of off-white solid.
Critical Control Point: The pH adjustment of the filtrate is crucial. If the pH exceeds 7, the ester at position 2 may undergo hydrolysis to the carboxylic acid (CAS 1527518-33-7), reducing the yield of the desired ester product.
Functionalization & SAR Logic
Once the core scaffold (CAS 319442-19-8) is synthesized, it serves as a divergence point for library generation. The 4-oxo group is typically converted to a leaving group (Cl) to enable nucleophilic aromatic substitution (SNAr) with amines, a standard tactic in kinase inhibitor design.
Figure 2: Structure-Activity Relationship (SAR) divergence from the core scaffold.
Key Derivatives
-
4-Chloro analog: Treatment with POCl₃ yields the 4-chloro intermediate, which is highly reactive toward aniline nucleophiles.
-
Carboxylic Acid (C2): Hydrolysis of the ethyl ester yields the acid (CAS 1527518-33-7), which can be coupled to amines to form amides, extending the molecule into the solvent-exposed region of the protein binding pocket.
Biological Context & Applications[2][5][8][10]
The thieno[3,2-d]pyrimidine scaffold acts as a Type I kinase inhibitor mimic.
-
EGFR Inhibition: Derivatives substituted at the 4-position with 3-chloro-4-fluoroaniline mimic the binding mode of Gefitinib. The thiophene ring occupies the adenine binding pocket, forming hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
-
Antimicrobial Activity: Recent studies indicate that 2-carboxylate derivatives possess activity against S. aureus and B. subtilis by inhibiting bacterial DNA gyrase or similar ATP-dependent enzymes.
-
SIRT Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of Sirtuins (SIRT1, SIRT2, SIRT3), regulating cellular stress responses.
References
-
ChemicalBook. (2024).[4] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Properties and Synthesis. Link
-
PubChem. (2024). Thieno[3,2-d]pyrimidine Derivatives and Bioactivity. Link
-
Journal of Medicinal Chemistry. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Link
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (Note: Comparative scaffold analysis). Link
-
BLD Pharm. (2024).[4] Product Datasheet: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. Link
